2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with phenyl and pyridinyl groups, and an acetamide moiety linked via a thioether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.
Thioether Formation: The thioether bond is formed by reacting the triazole derivative with a thiol compound, typically under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated precursors and palladium catalysts are often employed in cross-coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its triazole core, which is known for interacting with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide depends on its specific application:
Biological Targets: The compound may interact with enzymes, receptors, or nucleic acids, inhibiting or modulating their activity.
Pathways Involved: It can affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Thioether-Linked Compounds: Molecules such as thioethers in penicillins and cephalosporins, which are antibiotics.
Uniqueness
Structural Features: The combination of a triazole ring with phenyl, pyridinyl, and acetamide groups linked via a thioether bond makes this compound unique.
Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other triazole derivatives.
This detailed overview provides a comprehensive understanding of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H19N5OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N5OS/c1-16-6-5-7-18(14-16)24-20(28)15-29-22-26-25-21(17-10-12-23-13-11-17)27(22)19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,24,28) |
InChI Key |
XUEQUXQIXYHNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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